(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate synthesis pathway
(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate synthesis pathway
This technical guide details the synthesis pathway, mechanistic underpinnings, and experimental protocols for (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate .
In the context of carbohydrate chemistry and drug development, this IUPAC nomenclature refers to the 1,2,3,4-tetra-O-acetyl-derivative of a 6-deoxyhexose . Depending on the specific stereochemistry (not defined in the generic IUPAC name), this molecule is most commonly 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (peracetylated fucose) or 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (peracetylated rhamnose).
This guide focuses on the L-Fucose derivative as the primary case study due to its critical role as a precursor for fucosyltransferase inhibitors and metabolic glycoengineering probes.
Molecular Identity & Strategic Significance
The target molecule is a "masked" sugar donor. The acetyl groups serve as protecting groups that increase lipophilicity, allowing the molecule to passively diffuse across cell membranes. Once intracellular, non-specific esterases hydrolyze the acetates, releasing the free sugar for metabolic incorporation (the "Trojan Horse" strategy).
Chemical Deconstruction
| Component | Structural Feature | Function |
| Oxan Ring | Tetrahydropyran (Pyranose) | The core sugar scaffold (6-deoxyhexose). |
| 2-Methyl | Methyl group at C5 (Sugar Numbering) | Defines the sugar as a 6-deoxy species (e.g., Fucose/Rhamnose). |
| 3-Acetate | Ester at C1 (Anomeric) | The "glycosyl acetate" leaving group; determines anomeric configuration ( |
| 4,5,6-Triacetyloxy | Esters at C2, C3, C4 | Protecting groups for the secondary hydroxyls. |
Note on Numbering: IUPAC heterocyclic numbering (Oxan O=1) differs from carbohydrate numbering (Anomeric C=1).
Synthesis Pathway: Chemical Peracetylation
The most robust route to (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is the global acetylation of the parent 6-deoxyhexose (e.g., L-Fucose).
Core Reaction Logic
The synthesis relies on Nucleophilic Acyl Substitution . The hydroxyl groups of the sugar act as nucleophiles attacking the carbonyl carbon of acetic anhydride (
-
Reagents: Acetic Anhydride (
) -
Catalyst: Pyridine (Standard) or Iodine (
) (Lewis Acid/Green) -
Solvent: Dichloromethane (DCM) or neat (in Pyridine)
-
Thermodynamics: Exothermic. Requires temperature control to prevent caramelization or elimination.
Pathway Visualization
The following diagram illustrates the conversion of L-Fucose to the tetra-acetylated product, highlighting the parallel formation of
Figure 1: Bifurcated pathway showing the generation of anomeric mixtures. The ratio depends heavily on the catalyst choice.
Experimental Protocols
Two methodologies are presented: the Standard Pyridine Method (reliable, buffered) and the Iodine-Catalyzed Method (fast, solvent-free option).
Protocol A: Standard Pyridine-Catalyzed Acetylation
Best for: High purity requirements and reliable anomeric ratios.
Materials:
-
Acetic Anhydride (5.0 eq)
-
Pyridine (Solvent/Base, ~10 mL per g of sugar)
-
DMAP (4-Dimethylaminopyridine) (0.05 eq - optional hyper-catalyst)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (
), suspend L-Fucose (1.0 g, 6.09 mmol) in anhydrous Pyridine (10 mL). -
Cooling: Cool the suspension to 0°C using an ice-water bath. Causality: Low temperature prevents initial exotherm from degrading the sugar.
-
Addition: Add Acetic Anhydride (3.0 mL, ~30 mmol) dropwise over 10 minutes.
-
Observation: The suspension will clear as the sugar acetylates and becomes soluble.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).
-
Target Rf: ~0.5 (Starting material will remain at baseline).
-
-
Quenching: Pour the reaction mixture into 50 mL of crushed ice/water. Stir vigorously for 30 minutes to hydrolyze excess
. -
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Washing (Critical Step):
-
Wash organic layer with 1M HCl (
mL) to remove Pyridine (converts it to water-soluble Pyridinium chloride). -
Wash with Saturated
to neutralize residual acid. -
Wash with Brine.
-
-
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol (yields
-anomer) or flash chromatography (to separate anomers).
Protocol B: Iodine-Catalyzed Acetylation
Best for: Speed and "Green" chemistry (avoiding Pyridine).
Mechanism: Iodine acts as a mild Lewis acid, activating the carbonyl of acetic anhydride.
-
Mix: Combine L-Fucose (1.0 g) and Acetic Anhydride (5.0 eq) in a flask (No solvent).
-
Catalyst: Add Iodine (
, 1 mol%). -
Reaction: Stir at Room Temperature. The reaction is typically complete within 30–60 minutes.
-
Workup: Dilute with DCM. Wash with aqueous
(Sodium Thiosulfate) to reduce iodine (decolorize). Wash with , dry, and concentrate.
Anomeric Control & Characterization
The synthesis creates a new stereocenter at C1 (the acetal carbon). Controlling this is vital for downstream applications.
Thermodynamic vs. Kinetic Control
-
-Anomer (Axial): Favored by the Anomeric Effect . The lone pairs on the ring oxygen stabilize the axial antibonding orbital of the C1-Acetate bond.
-
To maximize
: Use acidic catalysts ( , ) or high temperatures, allowing equilibration.
-
-
-Anomer (Equatorial): Favored sterically (less crowding) but electronically less stable.
-
To maximize
: Use Sodium Acetate (NaOAc) as the base.
-
Analytical Data (Expected)
For 1,2,3,4-Tetra-O-acetyl-L-fucopyranose :
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | 332.30 g/mol |
| Appearance | White crystalline solid or colorless syrup |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
| 1H NMR (CDCl3) | |
| Mass Spec (ESI) |
Self-Validation Check:
If the H-1 coupling constant in NMR is small (~3 Hz), you have the
Mechanism of Action (Detailed)
Understanding the mechanism ensures troubleshooting capability.
Figure 2: Stepwise mechanistic flow of pyridine-catalyzed acetylation.
References
-
PubChem. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Compound Summary). National Library of Medicine.[3] Available at: [Link][3]
-
Vogel, C., & Murphy, P. V. (2017).[7] Carbohydrate Chemistry: Proven Synthetic Methods, Volume 4.[7] CRC Press.[7] (Methodology for peracetylation of 6-deoxy sugars).
-
Zhang, Z., et al. (2012). Selective Acetylation of Sugars.[8] Journal of Carbohydrate Chemistry.[9] (Discusses Iodine catalysis).
Sources
- 1. synthose.com [synthose.com]
- 2. synthose.com [synthose.com]
- 3. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose | C14H20O9 | CID 11012995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | C20H32O14 | CID 167678313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 64913-16-2 , 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose, Cas:64913-16-2 [chemsynlab.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
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